

An In-depth Technical Guide to Anticancer Agent 98: Chemical Structure and Properties

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Compound of Interest

Compound Name: Anticancer agent 98

Cat. No.: B12405271

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Introduction

Anticancer agent 98, also referred to as compound 12k, is an experimental small molecule with demonstrated potential as a microtubule-targeting anticancer agent. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Anticancer agent 98**, based on currently available data.

Chemical Structure and Physicochemical Properties

Anticancer agent 98 is a heterocyclic compound with the IUPAC name 7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	2857070-72-3	[2][3]
Molecular Formula	C17H19N5O2	[1][3]
Molecular Weight	325.37 g/mol	[3][4]
IUPAC Name	7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one	[1]
Canonical SMILES	<chem>O=C1NC2=CC(OC)=CC=C2N(C1)C3=NC(NC)=NC4=C3CCC4</chem>	[3]

Biological Activity and Mechanism of Action

Anticancer agent 98 functions as a potent inhibitor of microtubule/tubulin polymerization.[2][3] This interference with cytoskeletal dynamics leads to its antiproliferative and anti-angiogenic effects.

Inhibition of Tubulin Polymerization

The compound exhibits a high binding affinity to tubulin, with a dissociation constant (Kd) of 16.9 μ M as determined by surface plasmon resonance (SPR) spectroscopy.[2] This binding disrupts the assembly of microtubules, a key component of the cellular cytoskeleton essential for mitosis.

Antiproliferative Activity

Anticancer agent 98 has demonstrated significant antiproliferative potency against a range of human cancer cell lines, with IC50 values in the nanomolar range.[2]

Cell Line	Cancer Type	IC50 (nM)
Various	Melanoma, Breast Cancer, Pancreatic Cancer	0.6 - 3

In Vivo Efficacy

In a xenograft model using PC3/TxR (paclitaxel-resistant prostate cancer) cells in male NSG mice, intravenous administration of **Anticancer agent 98** at a dose of 2.5 mg/kg twice weekly for two weeks resulted in a significant reduction in tumor progression.[2] The treatment was well-tolerated, with no significant weight loss observed in the animals.[2]

Parameter	Result
Tumor Growth Inhibition	~85.6%
Angiogenesis Inhibition	~44%

Metabolic Stability

The compound has shown good stability in both human and mouse liver microsomes, with a half-life ($t_{1/2}$) greater than 300 minutes, suggesting favorable metabolic properties.[2][3]

Experimental Protocols

Tubulin Binding Affinity Assay (Surface Plasmon Resonance)

The binding affinity of **Anticancer agent 98** to tubulin was quantified using an SPR spectroscopy assay.[2] Varying concentrations of the compound (3.125, 6.25, 12.5, 25, and 50 μ M) were passed over a sensor chip immobilized with tubulin proteins to determine the dissociation constant (K_d).[2]

Tubulin Polymerization Inhibition Assay

The inhibitory effect on tubulin polymerization was assessed by monitoring the change in turbidity over time.[2] **Anticancer agent 98** (10 μ M and 50 μ M) was incubated with tubulin, and the polymerization process was monitored for 60 minutes.[2]

Cell-Based Proliferation Assay

The antiproliferative activity was determined using standard cell viability assays. Cancer cell lines were treated with a range of concentrations of **Anticancer agent 98** to calculate the half-

maximal inhibitory concentration (IC50).

In Vivo Xenograft Study

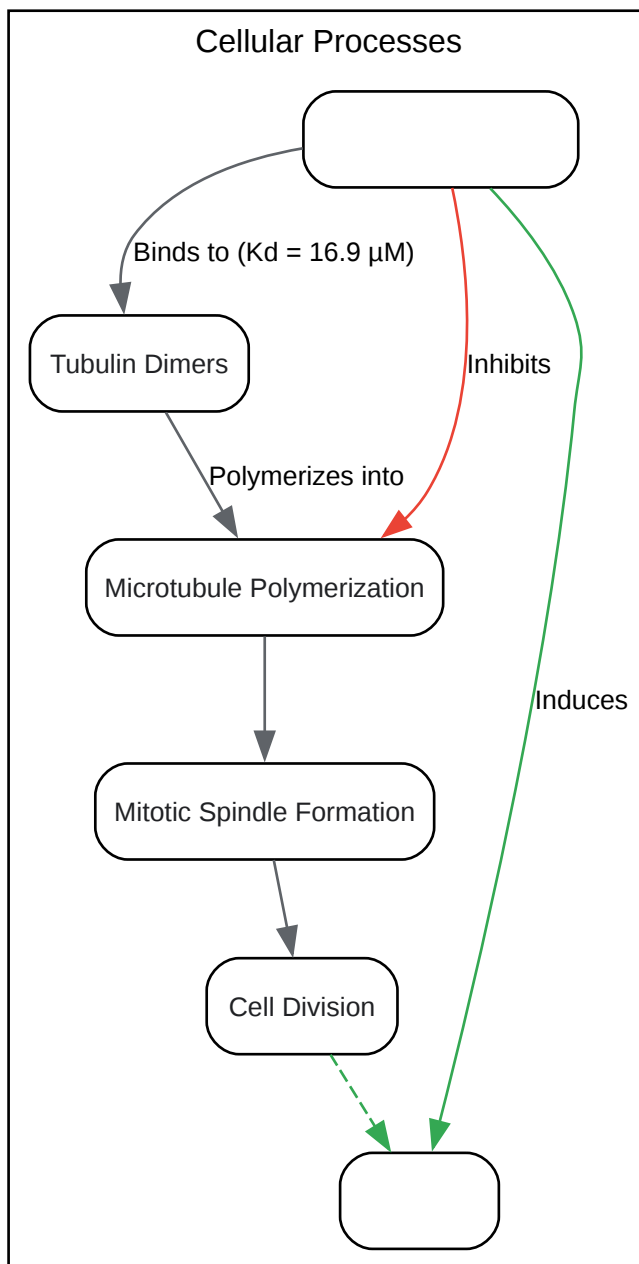
Male NSG mice were implanted with PC3/TxR xenograft tumors.^[2] The mice were treated with **Anticancer agent 98** (2.5 mg/kg, i.v., twice per week for 2 weeks) or a vehicle control.^[2]

Tumor volume and body weight were monitored throughout the study.^[2]

Visualizations

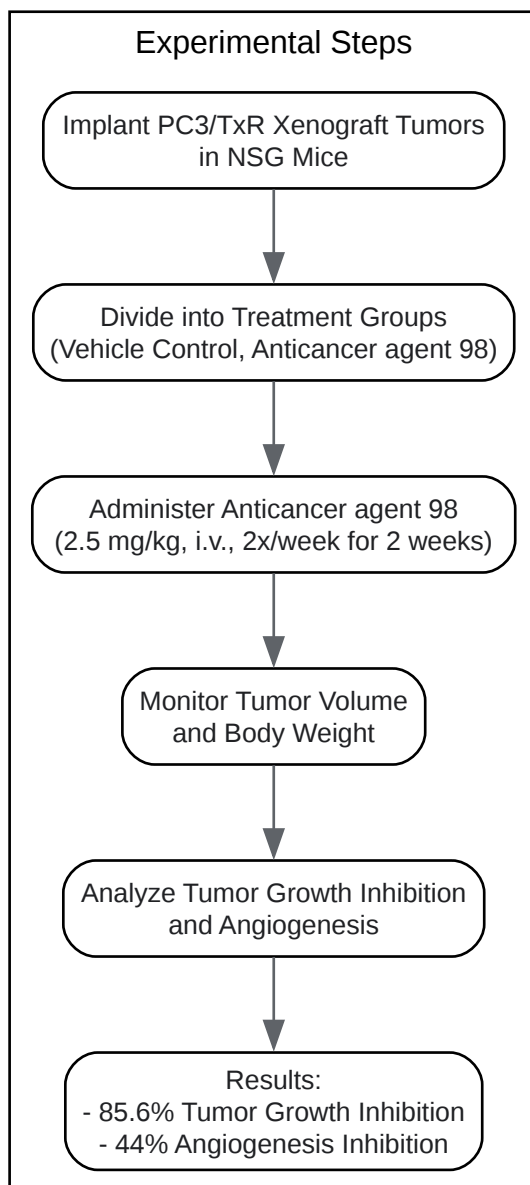
Signaling Pathway: Inhibition of Microtubule Dynamics

Mechanism of Action of Anticancer Agent 98

[Click to download full resolution via product page](#)Caption: Mechanism of action of **Anticancer agent 98**.

Experimental Workflow: In Vivo Efficacy Study

Workflow for In Vivo Efficacy Assessment



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Caption: Workflow for in vivo efficacy assessment.

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